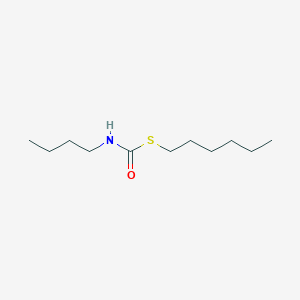
1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane is a chemical compound with the molecular formula C10H18F3NO2 It is characterized by the presence of fluorine atoms and a nitro group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Fluorination: Introduction of fluorine atoms into the heptane backbone.
Nitration: Addition of a nitro group to the fluorinated heptane.
Propylation: Attachment of a fluoropropyl group to the nitroheptane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 1,7-Difluoro-4-(3-fluoropropyl)-4-aminoheptane.
Scientific Research Applications
1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane involves its interaction with molecular targets and pathways. The presence of fluorine atoms and the nitro group can influence its reactivity and binding affinity to specific targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Difluoro-4-oxaheptane
- 1,7-Difluoro-4-(3-fluoropropyl)-4-oxaheptane
Uniqueness
1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane is unique due to the combination of fluorine atoms and a nitro group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.
Properties
CAS No. |
138307-48-9 |
|---|---|
Molecular Formula |
C10H18F3NO2 |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
1,7-difluoro-4-(3-fluoropropyl)-4-nitroheptane |
InChI |
InChI=1S/C10H18F3NO2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-9H2 |
InChI Key |
RQQMNDDIGBTBAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCCF)(CCCF)[N+](=O)[O-])CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)
![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)

![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)



![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)

![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)

